molecular formula C20H18N2O4 B8620137 Benzoic acid, 3-[(3-hydroxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]- CAS No. 651022-54-7

Benzoic acid, 3-[(3-hydroxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-

Cat. No. B8620137
Key on ui cas rn: 651022-54-7
M. Wt: 350.4 g/mol
InChI Key: ZIZIJHBSNITYBE-UHFFFAOYSA-N
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Patent
US07405230B2

Procedure details

N-(3-Cyclopentyloxy-4-methoxyphenyl)-N-(3-pyridylmethyl)-3-aminobenzoic acid (10.0 g, 23.9 mmol) was dissolved in DCM and 22.3 g (167 mmol) of AlCl3 was added. The dark brown solution stirred at room temperature overnight under N2. The reaction mixture was diluted with 100 mL of DCM and 100 mL of H2O and the pH of the aqueous phase adjusted to 5.5. The aqueous phase was extracted with 500 mL of EtOAc and the combined organic fractions were concentrated to dryness giving the desired compound.
Name
N-(3-Cyclopentyloxy-4-methoxyphenyl)-N-(3-pyridylmethyl)-3-aminobenzoic acid
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1([O:6][C:7]2[CH:8]=[C:9]([N:15]([CH2:25][C:26]3[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=3)[C:16]3[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=3)[C:19]([OH:21])=[O:20])[CH:10]=[CH:11][C:12]=2[O:13][CH3:14])CCCC1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl.O>[OH:6][C:7]1[CH:8]=[C:9]([N:15]([CH2:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)[C:16]2[CH:17]=[C:18]([CH:22]=[CH:23][CH:24]=2)[C:19]([OH:21])=[O:20])[CH:10]=[CH:11][C:12]=1[O:13][CH3:14] |f:1.2.3.4|

Inputs

Step One
Name
N-(3-Cyclopentyloxy-4-methoxyphenyl)-N-(3-pyridylmethyl)-3-aminobenzoic acid
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)N(C=1C=C(C(=O)O)C=CC1)CC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22.3 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The dark brown solution stirred at room temperature overnight under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 500 mL of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic fractions were concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C(C=CC1OC)N(C=1C=C(C(=O)O)C=CC1)CC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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